4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets within cellular proliferation pathways.
Mode of Action
It has been suggested that similar compounds can induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death .
Biochemical Pathways
The compound’s interaction with its targets likely affects multiple biochemical pathways. The induction of PARP-1 cleavage and activation of caspase 9 suggest involvement in apoptosis pathways . The reduction in PCNA levels indicates potential effects on DNA replication and cell cycle progression .
Result of Action
The compound’s action results in a decrease in cellular proliferation and an increase in cell death, as evidenced by its antiproliferative activity against cancer cell lines . This is likely due to its effects on apoptosis and cell cycle progression pathways .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. It’s worth noting that similar compounds have been identified as potent pH indicators, suggesting that changes in environmental pH could potentially influence their activity .
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . This interaction leads to the cleavage of PARP-1, which is a crucial step in the apoptotic cascade. Additionally, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride activates caspase 9, an initiator enzyme in apoptosis, and induces the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy .
Cellular Effects
The effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation . This reduction in PCNA levels indicates that the compound can inhibit cell proliferation, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with PARP-1 results in its cleavage, which is a critical step in the induction of apoptosis . Additionally, the activation of caspase 9 by this compound further promotes the apoptotic process. These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with PARP-1 and caspase 9 suggests its involvement in pathways related to DNA repair and apoptosis . These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance its interactions with target biomolecules, thereby influencing its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole, which is then converted to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridine . Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiproliferative activity against cancer cell lines.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-C]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activities.
Pyrazolo[3,4-D]pyrimidine: This compound is another heterocyclic structure with potential biological activities.
Uniqueness
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBAYPXCQSWDQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671944 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-45-2 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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